Antifungal agent 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16Br2O2 |

|---|---|

Molecular Weight |

424.1 g/mol |

IUPAC Name |

2-bromo-6-(3-bromo-2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol |

InChI |

InChI=1S/C18H16Br2O2/c1-3-5-11-7-13(17(21)15(19)9-11)14-8-12(6-4-2)10-16(20)18(14)22/h3-4,7-10,21-22H,1-2,5-6H2 |

InChI Key |

PISRYDXEZSHUNM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=C(C(=C1)Br)O)C2=C(C(=CC(=C2)CC=C)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Antifungal Potential of a Novel Magnolol Derivative

A Technical Guide for Researchers in Mycology and Drug Discovery

Foreword: The escalating threat of fungal resistance to existing therapeutic agents necessitates the urgent discovery and development of novel antifungal compounds. Natural products, with their inherent structural diversity and biological activity, represent a promising reservoir for new drug leads. This technical guide delves into the chemical and biological profile of a potent antifungal agent, a semi-synthetic derivative of magnolol, identified as compound L5 in the primary scientific literature and referred to by some chemical suppliers as Antifungal agent 17. This document provides a comprehensive overview of its chemical structure, synthesis, antifungal efficacy, and proposed mechanism of action, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

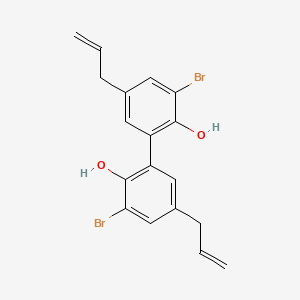

This compound, systematically named as a derivative of magnolol, possesses a distinct chemical structure that underpins its biological activity. It is a brominated biphenyl compound derived from magnolol, a well-characterized bioactive neolignan.

Chemical Structure:

Caption: Chemical structure of this compound (Compound L5).

Molecular Formula: C₁₈H₁₆Br₂O₂

Molecular Weight: 424.13 g/mol

**2. Synthesis and Characterization

The synthesis of this compound (L5) is achieved through a targeted modification of the natural product magnolol. The detailed experimental protocol for its synthesis is provided below, as described in the primary literature[1].

Experimental Protocol: Synthesis of this compound (L5)

Materials:

-

Magnolol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve magnolol (1.0 equivalent) in dichloromethane (CH₂Cl₂).

-

Add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the final compound.

Characterization: The structure of the synthesized compound was confirmed using Nuclear Magnetic Resonance (NMR) and mass spectrometry[1].

Antifungal Activity

This compound (L5) has demonstrated significant in vitro activity against a range of plant pathogenic fungi. Its efficacy is particularly notable against Botrytis cinerea, the causative agent of gray mold disease.

Quantitative Data: In Vitro Antifungal Efficacy

The following table summarizes the 50% effective concentration (EC₅₀) values of this compound (L5) and the parent compound, magnolol, against various fungal pathogens[1].

| Compound | Botrytis cinerea EC₅₀ (μg/mL) | Rhizoctonia solani EC₅₀ (μg/mL) | Fusarium graminearum EC₅₀ (μg/mL) | Sclerotinia sclerotiorum EC₅₀ (μg/mL) |

| This compound (L5) | 2.86 | >20 | 10.13 | 14.21 |

| Magnolol | 8.13 | 12.54 | >20 | 18.32 |

The data clearly indicates that the bromination of magnolol to yield this compound (L5) significantly enhances its antifungal potency against Botrytis cinerea[1].

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Fungal Strains and Culture:

-

The tested phytopathogenic fungi (Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, and Sclerotinia sclerotiorum) were maintained on potato dextrose agar (PDA) medium.

Procedure:

-

Prepare PDA medium and autoclave.

-

Dissolve the test compounds (this compound and magnolol) in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations.

-

Pour the amended PDA into Petri dishes.

-

Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

-

Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions after a defined incubation period (when the mycelial growth in the control plate reaches the edge).

-

Calculate the percentage of mycelial growth inhibition relative to the control (solvent only).

-

Determine the EC₅₀ value by probit analysis.

Mechanism of Action

Preliminary studies into the mechanism of action of this compound (L5) suggest a multi-faceted mode of antifungal activity against B. cinerea. The primary proposed mechanisms involve the disruption of cellular integrity and function.

Proposed Signaling Pathway and Cellular Targets

The following diagram illustrates the proposed mechanism of action of this compound (L5) on Botrytis cinerea.

Caption: Proposed mechanism of action of this compound (L5).

Physiological and biochemical studies have indicated that this compound (L5) acts on B. cinerea by:

-

Altering Mycelial Morphology: The compound induces noticeable changes in the structure of the fungal mycelia.

-

Increasing Cell Membrane Permeability: It disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components.

-

Inducing Mitochondrial Dysfunction: The agent targets the mitochondria, the powerhouse of the cell, impairing their function[1].

These cellular insults collectively lead to the inhibition of fungal growth and, ultimately, cell death.

Concluding Remarks

This compound (L5), a semi-synthetic derivative of magnolol, emerges as a promising lead compound in the development of new fungicides. Its potent and specific activity against Botrytis cinerea, coupled with a multi-target mechanism of action, makes it an attractive candidate for further investigation. Future research should focus on in vivo efficacy studies, toxicological profiling, and further elucidation of its molecular targets to fully assess its potential as a crop protection agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for effective solutions to combat fungal pathogens.

References

An In-depth Technical Guide to the Antimicrobial Peptide AMP-17: Discovery, Origin, and Core Functional Characteristics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial peptide (AMP)-17 is a novel, naturally derived peptide isolated from the housefly, Musca domestica. It has garnered significant scientific interest due to its broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. Furthermore, AMP-17 has demonstrated promising antitumor activity, particularly against human leukemia cells. This technical guide provides a comprehensive overview of the discovery, origin, and detailed functional characteristics of AMP-17, including its antimicrobial efficacy, mechanisms of action, and protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, and drug development.

Discovery and Origin

AMP-17 was identified from the transcriptome of Musca domestica larvae following induction by microbial challenge. The research group of Guo et al. has been instrumental in the characterization of this peptide. The full-length open reading frame (ORF) of the gene encoding for AMP-17 is 495 base pairs, which translates into a 164-amino acid protein with a predicted isoelectric point of 6.09[1]. The secondary structure of AMP-17 is primarily composed of α-helices, random coils, and extended strands[1].

Amino Acid Sequence of AMP-17:

While the full 164-amino acid sequence is noted, the exact mature, active peptide sequence of AMP-17 has been detailed in a Chinese patent (ZL 2016 1 0428119.8) and referenced in subsequent publications by Yang L. B. et al. (2022)[2]. For the purposes of synthesis and functional studies, researchers should refer to this patented sequence.

Data Presentation: Antimicrobial and Antitumor Efficacy

The biological activity of AMP-17 has been quantified against a variety of microbial and cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Antimicrobial Activity of AMP-17

| Target Organism | Strain | Activity Metric | Concentration (µg/mL) | Reference |

| Pseudomonas aeruginosa | CMCC 10104 & Clinical Isolates | MIC | 25 | [3] |

| Pseudomonas aeruginosa | CMCC 10104 & Clinical Isolates | MBC | 50 | [3] |

| Candida albicans | SC5314 | MIC | 16 | [4] |

| Candida albicans | Not Specified | MIC | 20 | [5] |

| Candida albicans | Not Specified | MFC | 40 | [5] |

| Cryptococcus neoformans | Not Specified | MIC | 9.375–18.75 | [6] |

| Cryptococcus neoformans | Not Specified | MFC | 18.75–37.5 | [6] |

| Candida spp. | Not Specified | MIC | 9.375–18.75 | [6] |

| Candida spp. | Not Specified | MFC | 18.75–37.5 | [6] |

| Staphylococcus aureus | Not Specified | MIC | 25 | [7] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Anti-biofilm Activity of AMP-17 against Candida albicans

| Activity Metric | Concentration (µg/mL) | Reference |

| MBIC₈₀ (Biofilm Formation Inhibition) | 64 | [4] |

| MBEC₈₀ (Mature Biofilm Eradication) | 512 | [4] |

MBIC₈₀: Minimum Biofilm Inhibitory Concentration for 80% inhibition; MBEC₈₀: Minimum Biofilm Eradication Concentration for 80% eradication.

Table 3: Antitumor Activity of AMP-17 against Human Leukemia K562 Cells

| Activity Metric | Concentration (µg/mL) | Reference |

| IC₅₀ (Cell Viability) | 58.91 ± 3.57 | [8] |

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

Recombinant Production and Purification of AMP-17

This protocol is based on the methods described by Sun et al. and Yang et al.[2][4].

-

Expression Vector: The full-length gene of AMP-17 is cloned into a pET-28a(+) vector with a His-tag.

-

Host Strain: Escherichia coli BL21 (DE3) is transformed with the recombinant plasmid.

-

Culture: Transformed E. coli are cultured in Luria-Bertani (LB) medium containing 100 µg/mL kanamycin at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.5.

-

Induction: Protein expression is induced by adding IPTG to a final concentration of 0.05 mmol/L and incubating for 24 hours at 32°C.

-

Cell Lysis: Bacterial cells are harvested by centrifugation (12,000 rpm for 10 min at 4°C), resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl), and disrupted by sonication.

-

Purification: The lysate is dissolved in urea, and the His-tagged AMP-17 is purified using Ni-NTA affinity chromatography.

-

Final Step: Imidazole is removed by ultrafiltration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method described by Sun et al.[4].

-

Inoculum Preparation: Fungal or bacterial cells are grown to the exponential phase and diluted to a final concentration of 1–2 × 10³ CFU/mL in an appropriate broth medium (e.g., Sabouraud-dextrose broth for fungi).

-

Peptide Dilution: AMP-17 is serially diluted in the broth medium in a 96-well microtiter plate.

-

Incubation: The diluted inoculum is added to each well containing the peptide dilutions and incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that inhibits visible microbial growth.

Crystal Violet Biofilm Assay

This protocol is based on the methods used to assess the anti-biofilm activity of AMP-17 against C. albicans[4].

-

Biofilm Formation: C. albicans cells (1 x 10⁶ CFU/mL) are incubated in a 96-well plate with RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C for 24 hours to allow for mature biofilm formation. For biofilm inhibition assays, AMP-17 is added at the beginning of the incubation.

-

Washing: Planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilms are stained with 0.1% crystal violet for 15 minutes at room temperature.

-

Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized with 33% glacial acetic acid.

-

Quantification: The absorbance is measured at 570 nm to quantify the biofilm biomass.

Apoptosis Assessment in K562 Cells

This protocol is based on the methods described by Guo et al. for assessing apoptosis in human leukemia K562 cells[8].

-

Cell Culture and Treatment: K562 cells are seeded at a density of 1 × 10⁵ cells/mL in 24-well plates and incubated for 24 hours. The cells are then treated with varying concentrations of AMP-17 (e.g., 40, 60, and 80 µg/mL) for 24 hours.

-

Cell Staining: After treatment, cells are collected, washed with PBS, and resuspended in Annexin-V FITC binding solution. Annexin-V FITC and propidium iodide (PI) staining solution are added, and the cells are incubated for 20 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.

Mandatory Visualizations

Signaling Pathway of AMP-17-Induced Apoptosis in K562 Cells

Caption: AMP-17 induced apoptosis signaling pathway in K562 cells.

Experimental Workflow for AMP-17 Characterization

Caption: Experimental workflow for the characterization of AMP-17.

Conclusion

AMP-17 represents a promising candidate for the development of novel antimicrobial and anticancer therapeutics. Its natural origin, broad-spectrum activity, and distinct mechanisms of action make it a compelling subject for further investigation. This technical guide provides a foundational understanding of AMP-17 for researchers and drug development professionals, offering key data and experimental protocols to facilitate future studies. Continued research into the optimization of its production, formulation, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Antifungal Action of a Potent Magnolol Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway and biological activity of a potent antifungal agent derived from magnolol. While the specific designation "derivative 17" is not prominently cited in accessible literature, this document focuses on a well-characterized and highly active analog, compound L6 , as described in seminal research on magnolol derivatives. This guide provides a comprehensive overview of its synthesis, quantitative antifungal data, and the elucidated mechanism of action, adhering to rigorous scientific standards for data presentation and experimental detail.

Introduction to Magnolol and its Antifungal Potential

Magnolol, a neolignan isolated from the bark of Magnolia officinalis, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1] Its structural scaffold presents a promising starting point for the development of novel therapeutic agents. Of particular interest is the modification of the magnolol structure to enhance its antifungal activity against a range of clinically and agriculturally relevant fungal pathogens.[2][3][4] Through targeted chemical synthesis, derivatives of magnolol have been developed that exhibit significantly improved potency compared to the parent compound.

Synthesis Pathway of Magnolol Derivative L6

The synthesis of magnolol derivative L6, a compound with saturated propyl groups at the C-5 and C-5' positions, involves a straightforward hydrogenation reaction of the parent magnolol molecule. This process effectively reduces the allyl groups of magnolol to propyl groups.

Experimental Protocol: Synthesis of Dihydromagnolol (L6)

Materials:

-

Magnolol

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve magnolol (1.0 equivalent) in methanol in a round-bottom flask.

-

Catalyst Addition: To this solution, add a catalytic amount of 10% Pd/C.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure dihydromagnolol (L6).

Synthesis Workflow

Quantitative Data

The antifungal efficacy of magnolol derivatives has been systematically evaluated against various phytopathogenic fungi. The following tables summarize the key quantitative data for dihydromagnolol (L6) and related compounds.

Antifungal Activity (EC₅₀ in μg/mL)

| Compound | Fusarium graminearum | Rhizoctonia solani |

| Magnolol | >50 | 8.13 |

| Dihydromagnolol (L6) | 4.39 | 1.40 |

Data sourced from studies on the antifungal activity of magnolol derivatives.

Spectroscopic Data for Dihydromagnolol (L6)

| Technique | Data |

| ¹H NMR | δ (ppm): 6.95 (d, J = 8.2 Hz, 2H), 6.89 (dd, J = 8.2, 2.2 Hz, 2H), 6.83 (d, J = 2.2 Hz, 2H), 4.90 (s, 2H, -OH), 2.52 (t, J = 7.6 Hz, 4H), 1.63 (sext, J = 7.6 Hz, 4H), 0.95 (t, J = 7.6 Hz, 6H). |

| ¹³C NMR | δ (ppm): 150.9, 132.3, 130.3, 129.5, 126.1, 115.8, 38.0, 24.8, 14.1. |

| HRMS (ESI) | m/z: Calculated for C₁₈H₂₃O₂ [M+H]⁺ 271.1693, found 271.1691. |

Note: Spectroscopic data is representative of dihydromagnolol.

Mechanism of Antifungal Action

The antifungal mechanism of magnolol and its derivatives is multifaceted, primarily involving the disruption of the fungal cell membrane and the impairment of mitochondrial function. For many fungal pathogens, magnolol has been shown to inhibit virulence factors and key signaling pathways.

Disruption of Cell Membrane Integrity

Magnolol derivatives exert their antifungal effect by increasing the permeability of the fungal cell membrane. This leads to the leakage of intracellular components and ultimately cell death. This mechanism is supported by studies showing morphological changes in fungal mycelia and increased conductivity of the surrounding medium after treatment with magnolol derivatives.

Inhibition of Key Signaling Pathways

While the specific signaling pathways affected by dihydromagnolol (L6) are a subject of ongoing research, studies on magnolol against Candida albicans have implicated the PKC and Cek1 MAPK signaling pathways.[4] These pathways are crucial for maintaining cell wall integrity and responding to environmental stress. Inhibition of these pathways leads to a compromised cell wall and increased susceptibility to osmotic stress.

Conclusion

Magnolol derivatives, exemplified by the potent compound L6 (dihydromagnolol), represent a promising class of antifungal agents. The straightforward synthesis from the natural product magnolol, coupled with significant antifungal efficacy, makes these compounds attractive candidates for further development in both agricultural and clinical applications. Future research should continue to explore the structure-activity relationships of novel derivatives and further elucidate the specific molecular targets and signaling pathways involved in their antifungal action.

References

Mechanism of Action of AMP-17 on Fungal Cell Walls: A Technical Guide

Abstract Antimicrobial Peptide 17 (AMP-17), derived from the housefly Musca domestica, has emerged as a promising antifungal agent with potent activity against a range of pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[1][2] This document provides a detailed technical overview of the core mechanisms by which AMP-17 exerts its antifungal effects, focusing on its interaction with the fungal cell wall and membrane. Key findings indicate that AMP-17 disrupts the structural integrity of the fungal cell envelope through a multi-target approach.[3] This involves direct damage to the cell wall, increased permeability of the cell membrane, and significant modulation of genes essential for cell wall and ergosterol biosynthesis.[1][4] Furthermore, AMP-17 has demonstrated efficacy in inhibiting and eradicating fungal biofilms, a critical virulence factor.[5] This guide synthesizes quantitative data, details key experimental protocols, and provides visual diagrams to elucidate the complex interactions and pathways involved.

Introduction

The rise of antifungal drug resistance and the limited arsenal of effective antifungal agents necessitate the discovery of novel therapeutic strategies.[3] Antimicrobial peptides (AMPs) represent a class of naturally occurring molecules that are key components of the innate immune system in a wide variety of organisms.[5] AMP-17 is a novel antimicrobial peptide identified from Musca domestica, an insect known for thriving in environments with high microbial loads.[1] Initial studies have confirmed its broad-spectrum antifungal activity and low toxicity to human cells, making it a candidate of significant interest for drug development.[2][5] This guide delves into the specific mechanisms of action, focusing on the peptide's effects on the fungal cell wall, a structure essential for fungal viability and a prime target for antifungal drugs.[1]

Quantitative Assessment of Antifungal Efficacy

The antifungal potency of AMP-17 has been quantified against several clinically relevant fungal species. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, along with its activity against biofilms (Biofilm Inhibitory Concentration, BIC, and Biofilm Eradicating Concentration, BEC), are summarized below.

| Fungal Species | Test | Concentration (μg/mL) | Reference |

| Candida albicans | MIC | 16 - 20 | [5][6] |

| MFC | 40 | [1][6] | |

| Candida tropicalis | MIC | 18.75 | [2] |

| MFC | 37.5 | [2] | |

| Candida krusei | MIC | 18.75 | [2] |

| MFC | 37.5 | [2] | |

| Candida parapsilosis | MIC | 18.75 | [2] |

| MFC | 37.5 | [2] | |

| Cryptococcus neoformans | MIC | 4 - 16 | [3][7] |

| MFC | 18.75 | [2] | |

| BIC₈₀ | 16 - 32 | [3][7] | |

| BEC₈₀ | 64 - 128 | [3][7] |

Core Mechanism of Action on the Fungal Cell Envelope

AMP-17's primary antifungal activity is centered on the disruption of the fungal cell's external structures: the cell wall and the cell membrane.[1]

Disruption of Cell Wall Integrity

The fungal cell wall, composed primarily of mannoproteins, β-glucan, and chitin, is the first point of contact for AMP-17.[1] Experimental evidence shows that AMP-17 severely damages the integrity of the C. albicans cell wall.[1] In one study, the cell wall integrity rate of AMP-17-treated cells was reduced to just 21.7% compared to untreated controls.[4] Morphological analysis using scanning electron microscopy (SEM) reveals that treated C. albicans cells become irregular in shape, adhere to one another, and eventually rupture, leaking their cytoplasmic contents.[1]

Compromise of Cell Membrane Function

Following the disruption of the cell wall, the next target for AMP-17 is the cell membrane.[1] The peptide's action leads to a significant increase in membrane permeability.[3] This is evidenced by the leakage of intracellular materials that absorb light at 260 nm and the increased uptake of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes.[3][6] This loss of membrane integrity disrupts the osmotic balance and is a key factor leading to cell death.[6]

Molecular Impact on Synthesis Pathways

The physical damage inflicted by AMP-17 triggers a significant response at the genetic level. In C. albicans, AMP-17 modulates the expression of genes crucial for maintaining the cell wall and cell membrane.

| Gene | Function | Fold Change in Expression | Reference |

| Upregulated | |||

| FKS2 | Cell wall (1,3)-β-D-glucan synthesis | +3.46 | [1][4] |

| ERG11 | Ergosterol biosynthesis | +2.69 | [1] |

| Downregulated | |||

| ERG1 | Ergosterol biosynthesis (squalene epoxidase) | -5.88 | [1][4] |

| ERG5 | Ergosterol biosynthesis (C-22 desaturase) | -17.54 | [1][4] |

| ERG6 | Ergosterol biosynthesis (C-24 methyltransferase) | -13.33 | [1][4] |

| MET6 | Methionine biosynthesis (implicated in ergosterol pathway) | -7.14 | [1][4] |

The upregulation of FKS2 is likely a compensatory stress response to cell wall damage.[1] Conversely, the pronounced downregulation of several key ERG genes indicates a direct interference with the ergosterol biosynthesis pathway, a critical component for cell membrane structure and function.[1][4]

Inhibition of Virulence Factors: Biofilm and Adhesion

Fungal biofilms are structured communities of cells with high resistance to conventional antifungal drugs.[5] AMP-17 has demonstrated strong activity against both the formation of new biofilms and the integrity of preformed, mature biofilms in C. albicans.[5] The mechanism for this antibiofilm activity involves the inhibition of two key virulence traits: the adhesion of fungal cells to surfaces and the morphological transition from yeast to hyphal form, which is critical for biofilm structure.[5] RNA sequencing analysis suggests that these effects are mediated, at least in part, by the modulation of the MAPK (Mitogen-activated protein kinase) signaling pathway, which governs filamentation and biofilm formation.[5]

Key Experimental Methodologies

The following protocols are summarized from the cited research to provide a methodological framework for studying AMP-17's mechanism of action.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of AMP-17.

-

Fungal Suspension Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then used to prepare a suspension in sterile saline, adjusted to a final concentration of 1.0–5.0×10⁶ CFU/mL.[1]

-

Serial Dilution: AMP-17 is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 or Sabouraud's Dextrose Broth).[2][3]

-

Inoculation: 100 μL of the fungal suspension is added to 100 μL of the serially diluted AMP-17 in the wells.[3]

-

Incubation: The plate is incubated at 35-37°C for 24-72 hours, depending on the fungal species.[1][3]

-

MIC Determination: The MIC is defined as the lowest concentration of AMP-17 that causes a significant inhibition of visible growth (typically ≥80%) compared to a drug-free control well.[3]

Scanning Electron Microscopy (SEM) for Morphological Analysis

This method is used to visualize the physical effects of AMP-17 on fungal cells.

-

Treatment: C. albicans cells (1.0–5.0×10⁶ CFU/mL) are treated with a fungicidal concentration (e.g., 40 μg/mL) of AMP-17 for specific time points (e.g., 8 and 16 hours).[1]

-

Fixation: Cells are harvested by centrifugation, washed with PBS, and then fixed with a primary fixative (e.g., 2.5% glutaraldehyde) overnight at 4°C.

-

Dehydration: The fixed cells are washed and then dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying and Coating: Samples are critically point-dried, mounted onto stubs, and sputter-coated with a conductive material like gold-palladium.

-

Imaging: The samples are observed and photographed using a scanning electron microscope.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to quantify the changes in the expression of target genes after AMP-17 treatment.

-

Treatment and RNA Extraction: Fungal cells are treated with AMP-17 (e.g., 40 μg/mL). At a predetermined time point, cells are harvested, and total RNA is extracted using a suitable kit or method (e.g., Trizol reagent).[1]

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme.[1]

-

qRT-PCR Reaction: The qRT-PCR is performed using a thermal cycler. The reaction mixture includes the synthesized cDNA, gene-specific primers (forward and reverse), and a fluorescent dye master mix (e.g., SYBR Green).

-

Data Analysis: The expression levels of the target genes are normalized to an internal reference gene (e.g., ACT1). The relative fold change in gene expression is calculated using the 2-ΔΔCt method.[1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Caption: High-level overview of AMP-17's mechanism of action on the fungal cell.

Caption: Workflow for evaluating the impact of AMP-17 on fungal cell integrity.

Caption: Logical diagram of AMP-17's inhibitory effect on biofilm formation.

Conclusion

AMP-17 from Musca domestica employs a robust and multi-pronged mechanism to exert its antifungal activity. Its primary strategy involves the sequential destruction of the fungal cell's protective layers—the cell wall and cell membrane—leading to a loss of structural integrity and, ultimately, cell lysis.[1][3] This physical assault is complemented by a deeper impact on the molecular machinery of the fungus, specifically by downregulating genes essential for ergosterol synthesis.[1][4] Furthermore, its ability to disrupt biofilm formation by modulating key signaling pathways highlights its potential to tackle one of the major challenges in treating fungal infections.[5] The comprehensive data presented underscore the potential of AMP-17 as a template for the development of novel and effective antifungal therapeutics.

References

- 1. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Spectrum of Palmarumycin CP17 Against Phytopathogens: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal spectrum of Palmarumycin CP17, a spirobisnaphthalene natural product, against a range of agronomically significant phytopathogens. This document summarizes the available quantitative data on its antifungal efficacy, details the experimental methodologies used for its evaluation, and explores the potential mechanisms of action based on the broader class of spirobisnaphthalene compounds.

Quantitative Antifungal Activity of Palmarumycin CP17

The antifungal efficacy of Palmarumycin CP17 has been evaluated against several key plant pathogens. The following table summarizes the inhibitory activity of Palmarumycin CP17 at a concentration of 50 µg/mL, as determined by the mycelial growth rate test.

Table 1: Antifungal Activity of Palmarumycin CP17 (Compound 6a) at 50 µg/mL

| Phytopathogen | Fungal Class | Common Disease Caused | Inhibition Rate (%) |

| Rhizoctonia solani | Basidiomycota | Damping-off, root rot, sheath blight | 48.2 |

| Physalospora piricola | Ascomycota | Ring rot of apple and pear | 65.8 |

| Botrytis cinerea | Ascomycota | Gray mold | 60.1 |

| Fusarium oxysporum | Ascomycota | Fusarium wilt | 35.4 |

| Phomopsis asparagi | Ascomycota | Phomopsis blight of asparagus | 30.2 |

| Fusarium graminearum | Ascomycota | Fusarium head blight of cereals | 32.7 |

| Cercospora arachidicola | Ascomycota | Early leaf spot of peanut | 55.3 |

Data sourced from Wang, R., et al. (2016). Total Synthesis and Antifungal Activity of Palmarumycin CP17 and Its Methoxy Analogues. Molecules, 21(5), 600.[1][2] It is important to note that while this study provides valuable data on the inhibitory rates, specific EC50 values for Palmarumycin CP17 against this full panel of phytopathogens are not detailed in the available literature. The study does, however, report EC50 values for other closely related spirobisnaphthalene derivatives, suggesting a potent antifungal activity for this class of compounds.[1]

Experimental Protocols

The evaluation of the antifungal activity of Palmarumycin CP17 was conducted using the mycelial growth rate method, a widely accepted technique for assessing the efficacy of antifungal compounds against filamentous fungi.

Mycelial Growth Rate Method (Poisoned Food Technique)

This method involves the introduction of the test compound into the fungal growth medium, followed by the inoculation with the target phytopathogen. The inhibition of mycelial growth is then quantified by comparing the growth in the presence of the compound to a control.

Step-by-Step Protocol:

-

Preparation of Test Plates:

-

A stock solution of Palmarumycin CP17 is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

The stock solution is incorporated into a sterile molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL).

-

The PDA medium containing Palmarumycin CP17 is then poured into sterile Petri dishes and allowed to solidify.

-

Control plates are prepared using the same procedure but with the solvent (DMSO) alone.

-

-

Inoculation:

-

Mycelial plugs (typically 5 mm in diameter) are excised from the actively growing margin of a pure culture of the target phytopathogen.

-

A single mycelial plug is placed at the center of each test and control Petri dish.

-

-

Incubation:

-

The inoculated plates are incubated at a temperature optimal for the growth of the specific phytopathogen (typically 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

-

The percentage of mycelial growth inhibition is calculated using the following formula:

Inhibition (%) = [(C - T) / C] x 100

Where:

-

C is the average diameter of the mycelial growth in the control plates.

-

T is the average diameter of the mycelial growth in the test plates.

-

-

Visual Representation of Experimental Workflow

The following diagram illustrates the workflow of the mycelial growth rate method for assessing the antifungal spectrum of Palmarumycin CP17.

Caption: Experimental workflow for the mycelial growth rate assay.

Putative Mechanism of Action

The precise molecular mechanism of action of Palmarumycin CP17 against phytopathogenic fungi has not been extensively elucidated. However, based on the known biological activities of the broader class of spirobisnaphthalene compounds, several potential mechanisms can be hypothesized.

Spirobisnaphthalenes are known to possess a wide range of biological activities, including antibacterial, antifungal, and cytotoxic properties. While a definitive signaling pathway in phytopathogens has not been identified for Palmarumycin CP17, the chemical structure suggests potential interactions with key cellular processes. The presence of a bisnaphthoquinone spiroketal moiety is a common feature in this class of compounds and is believed to be crucial for their bioactivity.

Possible modes of action could involve:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthalene rings may facilitate insertion into the fungal cell membrane, leading to altered permeability and leakage of cellular contents.

-

Inhibition of Key Enzymes: The quinone-like structures within the molecule could potentially interact with and inhibit essential enzymes involved in fungal metabolism or cell wall biosynthesis.

-

Induction of Oxidative Stress: Quinone-containing compounds are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). An increase in ROS can cause damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

Further research, including transcriptomic and proteomic studies, is required to identify the specific molecular targets and signaling pathways affected by Palmarumycin CP17 in phytopathogenic fungi. The following diagram illustrates a hypothetical logical relationship of the potential mechanism of action.

Caption: Hypothetical mechanism of action for Palmarumycin CP17.

Conclusion

Palmarumycin CP17 demonstrates a broad spectrum of antifungal activity against several important phytopathogens. The available data indicates its potential as a lead compound for the development of novel fungicides. Further research is warranted to determine its precise EC50 values against a wider range of plant pathogens and to fully elucidate its mechanism of action, which will be crucial for its potential application in agriculture.

References

In Vitro Efficacy of AMP-17 Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of AMP-17, a novel antimicrobial peptide derived from Musca domestica (housefly), against the opportunistic fungal pathogen Candida albicans. The document synthesizes key quantitative data, details experimental methodologies, and visualizes the peptide's mechanisms of action, offering a valuable resource for researchers in mycology and antifungal drug development.

Quantitative Assessment of Antifungal Activity

The in vitro efficacy of AMP-17 against Candida albicans has been demonstrated through various quantitative assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and its potent activity against biofilms.

Table 1: Antifungal Susceptibility of Planktonic Candida albicans to AMP-17

| Parameter | Strain | Concentration (µg/mL) | Citation |

| MIC | C. albicans SC5314 | 16 | [1] |

| MIC | C. albicans | 20 | [2][3] |

| MFC | C. albicans | 40 | [2][3] |

Table 2: Anti-Biofilm Activity of AMP-17 against Candida albicans

| Parameter | Metric | Concentration (µg/mL) | Citation |

| Biofilm Formation Inhibition | 57% suppression | 32 | [4] |

| 80% suppression | 64 | [4] | |

| 86% suppression | 128 | [4] | |

| Minimum Biofilm Inhibitory Concentration | MBIC₈₀ | 64 | [1][4] |

| Mature Biofilm Eradication | 86% removal | 512 | [1][4] |

| Minimum Biofilm Eradication Concentration | MBEC₈₀ | 512 | [1][4] |

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the in vitro activity of AMP-17 against Candida albicans.

Determination of MIC and MFC

The antifungal susceptibility of planktonic C. albicans to AMP-17 was determined using the broth microdilution method.[2][3]

-

Candida albicans Preparation: C. albicans cells were cultured in Sabouraud Dextrose Broth (SDB). The initial cell density was adjusted to 1.0–5.0×10⁶ CFU/mL.[2]

-

Microdilution Assay: The assay was performed in 96-well plates. Two-fold serial dilutions of AMP-17 were prepared in the growth medium.

-

Incubation: The prepared C. albicans suspension was added to each well containing the diluted AMP-17. The plates were incubated at 35°C for 24 hours.[5][6]

-

MIC Determination: The MIC was defined as the lowest concentration of AMP-17 that resulted in an 80% or greater inhibition of visible fungal growth compared to the drug-free control well.[5][6]

-

MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth in the MIC assay was sub-cultured on SDB agar plates. The plates were incubated at 37°C. The MFC was defined as the lowest concentration of AMP-17 that resulted in no fungal growth on the agar plates.[2][3]

Biofilm Inhibition and Eradication Assays

The anti-biofilm activity of AMP-17 was quantified using the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.[4]

-

Candida albicans Biofilm Formation: A suspension of C. albicans (10⁶ CFU/mL) in RPMI-1640 medium supplemented with 10% fetal bovine serum was added to 96-well plates and incubated at 37°C to allow for cell adhesion and biofilm formation.[4][5]

-

Biofilm Inhibition Assay: For the inhibition assay, various concentrations of AMP-17 were added to the wells along with the C. albicans suspension at the beginning of the incubation period (12 hours).[5]

-

Mature Biofilm Eradication Assay: To assess the effect on pre-formed biofilms, C. albicans was allowed to form mature biofilms for 24 hours. Subsequently, the planktonic cells were removed, and fresh medium containing different concentrations of AMP-17 was added, followed by another incubation period.

-

Quantification with XTT: After treatment, the biofilms were washed with PBS. The metabolic activity of the remaining biofilm was quantified by adding an XTT-menadione solution. The colorimetric change, which correlates with cell viability, was measured using a microplate reader.[4]

Gene Expression Analysis by qRT-PCR

The effect of AMP-17 on the expression of genes related to cell wall and membrane synthesis was investigated using quantitative real-time PCR (qRT-PCR).[2]

-

Candida albicans Treatment: C. albicans cells (1.0–5.0×10⁶ CFU/mL) were incubated with AMP-17 at a concentration of 40 µg/mL in SDB medium at 37°C for 12 hours.[2]

-

RNA Extraction: Total RNA was extracted from the treated and untreated (control) C. albicans cells using a Yeast RNAiso Kit.

-

cDNA Synthesis: The extracted RNA was reverse transcribed into cDNA using a PrimeScript RT reagent Kit with gDNA Eraser.

-

qRT-PCR: The relative expression levels of target genes were quantified by qRT-PCR using specific primers. The expression levels were normalized to a housekeeping gene.

Visualizing the Mechanism of Action

AMP-17 exerts its antifungal effect through a multi-targeted mechanism, primarily by disrupting the cell envelope and modulating key signaling pathways.

Disruption of Cell Wall and Membrane Integrity

AMP-17 directly compromises the physical integrity of the C. albicans cell wall and membrane. Morphological studies using scanning electron microscopy revealed that AMP-17 treatment leads to cell aggregation, dissolution, and severe irregularities in shape.[2][7] The cell wall integrity rate of AMP-17-treated cells was found to be only 21.7% compared to untreated cells.[2][7] This physical damage is complemented by a disruption of the cell membrane, as evidenced by changes in membrane dynamics and permeability.[2]

Caption: Mechanism of AMP-17 induced cell envelope disruption in C. albicans.

Modulation of Gene Expression

AMP-17 significantly alters the expression of genes crucial for maintaining the integrity of the C. albicans cell wall and membrane.[2] Treatment with AMP-17 leads to the upregulation of the cell wall synthesis-related gene FKS2.[2] Conversely, genes involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane, including ERG1, ERG5, ERG6, and MET6, are significantly downregulated.[2]

Caption: Effect of AMP-17 on cell wall and membrane-related gene expression.

Impact on Fungal Signaling and Virulence

AMP-17 has been shown to interfere with key signaling pathways in C. albicans that regulate virulence factors such as biofilm formation and the yeast-to-hypha transition. RNA-sequencing analysis revealed that the MAPK (Mitogen-Activated Protein Kinase) signaling pathway is significantly affected during the biofilm-forming stage in the presence of AMP-17.[1][4] Additionally, genes involved in cell adhesion and filamentous growth are altered.[4][8] This suggests that AMP-17's anti-biofilm activity is, in part, due to the modulation of these regulatory networks.

Caption: AMP-17's influence on C. albicans signaling and virulence.

Synergistic Interactions

Recent studies have explored the synergistic potential of AMP-17 with conventional antifungal agents. Checkerboard microdilution assays have demonstrated that AMP-17 acts synergistically with fluconazole to inhibit C. albicans biofilm formation.[5][6] This synergistic interaction suggests that AMP-17 could be a valuable candidate for combination therapies, potentially reducing the required dosage of fluconazole and mitigating the development of resistance.

Conclusion

The antimicrobial peptide AMP-17 exhibits potent in vitro activity against Candida albicans, targeting both planktonic cells and biofilms. Its multifaceted mechanism of action, involving the direct disruption of the cell envelope and the modulation of key genes and signaling pathways, underscores its potential as a novel antifungal agent. The synergistic activity of AMP-17 with fluconazole further highlights its promise for future therapeutic applications. This technical guide provides a foundational resource for further research and development of AMP-17 as a next-generation antifungal therapy.

References

- 1. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans [mdpi.com]

- 5. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]

- 6. Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Properties of Magnolol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolol, a neolignan isolated from Magnolia officinalis, and its derivatives have emerged as promising candidates in the search for novel antifungal agents. This technical guide provides an in-depth overview of the antifungal properties of magnolol derivatives, focusing on their efficacy against a range of fungal pathogens, the underlying mechanisms of action, and detailed experimental protocols for their evaluation. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their antifungal potential.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Magnolol and its isomer, honokiol, have demonstrated a broad spectrum of biological activities, including significant antifungal effects against both human and plant pathogenic fungi.[1][2][3] Structural modifications of the magnolol scaffold have led to the development of derivatives with enhanced potency and specificity, making them attractive subjects for antifungal drug discovery. This guide aims to consolidate the current knowledge on the antifungal properties of magnolol derivatives to support further research and development in this area.

Quantitative Antifungal Activity

The antifungal efficacy of magnolol and its derivatives has been quantified using various metrics, primarily Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50). These values provide a standardized measure of the potency of these compounds against different fungal species.

Table 1: Minimum Inhibitory Concentrations (MIC) of Magnolol and Derivatives against Human Pathogenic Fungi

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Magnolol | Candida albicans | 16 - 64 | [4][5] |

| Magnolol | Candida glabrata | 20 | [4] |

| Magnolol | Candida krusei | 40 | [4] |

| Magnolol | Candida dubliniensis | 10 | [4] |

| Magnolol | Cryptococcus neoformans | 25 - 100 | [2] |

| Magnolol | Trichophyton mentagrophytes | 25 - 100 | [2] |

| Magnolol | Microsporum gypseum | 25 - 100 | [2] |

| Magnolol | Epidermophyton floccosum | 25 - 100 | [2] |

| Magnolol | Aspergillus niger | 25 - 100 | [2] |

| Honokiol | Candida albicans | 25 - 100 | [2] |

| Honokiol | Cryptococcus neoformans | 25 - 100 | [2] |

| Honokiol | Trichophyton mentagrophytes | 25 - 100 | [2] |

Table 2: EC50 Values of Magnolol Derivatives against Phytopathogenic Fungi

| Compound | Fungal Species | EC50 (µg/mL) | Reference |

| Magnolol | Neopestalotiopsis ellipsospora | 5.11 | [6] |

| Honokiol | Neopestalotiopsis ellipsospora | 6.09 | [6] |

| Magnolol | Rhizoctonia solani | 7.47 | [7] |

| Magnolol | Alternaria alternata | 26.6 | [7] |

Mechanisms of Antifungal Action

The antifungal activity of magnolol and its derivatives is multifaceted, involving the disruption of cellular structures and interference with key signaling pathways.

Cell Membrane and Wall Disruption

A primary mechanism of action is the disruption of the fungal cell membrane and cell wall.[6] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6] Studies have shown that magnolol treatment results in morphological changes to fungal mycelia, including distortion and wrinkling.[7]

Mitochondrial Dysfunction

Magnolol has been shown to target mitochondrial function in fungi.[8] This includes the disruption of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce apoptosis.[8][9] Specifically, magnolol has been found to inhibit the TCA cycle and the function of electron transport chain complexes.[8]

Inhibition of Virulence Factors

Magnolol and its derivatives can inhibit key virulence factors in pathogenic fungi like Candida albicans. This includes the inhibition of adhesion to host cells, the transition from yeast to hyphal form (a critical step in tissue invasion), and the formation of biofilms, which are notoriously resistant to conventional antifungal drugs.[4][10]

Interference with Signaling Pathways

Recent studies have elucidated the impact of magnolol on specific signaling pathways in C. albicans. Magnolol has been shown to downregulate the Protein Kinase C (PKC) and the Cek1 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][10] These pathways are crucial for cell wall integrity, morphogenesis, and stress responses. The downregulation of genes such as RHO1, PKC1, BCK1, MKK2, MKC1 in the PKC pathway and CDC42, CST20, STE11, HST7, CEK1 in the Cek1 MAPK pathway contributes to the antifungal effect of magnolol.[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of magnolol derivatives.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against planktonic fungal cells, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[11]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.

-

Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Magnolol Derivatives:

-

Dissolve the magnolol derivative in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1280 µg/mL).[11]

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.

-

-

Incubation and MIC Determination:

-

Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by reading the absorbance at a specific wavelength (e.g., 490 nm).

-

Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms and is used to determine the concentration of a compound that inhibits biofilm formation or disrupts pre-formed biofilms.[4]

-

Biofilm Formation:

-

Dispense a standardized fungal cell suspension (e.g., 1 x 10^7 cells/mL in YNB-100G medium) into the wells of a 96-well plate.[10]

-

Incubate the plate at 37°C for a period that allows for biofilm formation (e.g., 24-48 hours).

-

-

Treatment with Magnolol Derivatives:

-

After the initial adhesion phase (e.g., 2 hours), replace the medium with fresh medium containing serial dilutions of the magnolol derivative.[10]

-

For testing disruption of mature biofilms, add the compound to wells with pre-formed biofilms.

-

Incubate for a further 24-48 hours.

-

-

Quantification of Biofilm Viability:

-

Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione to each well.[10]

-

Incubate in the dark at 37°C for 2-3 hours.

-

Measure the colorimetric change (indicative of metabolic activity) using a microplate reader at 490 nm.

-

The percentage of biofilm inhibition is calculated relative to the untreated control.

-

Cell Membrane Permeability Assay

This assay assesses the damage to the fungal cell membrane by measuring the leakage of intracellular contents.

-

Fungal Culture and Treatment:

-

Grow the fungal mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia with sterile deionized water.

-

Resuspend the mycelia in deionized water and treat with different concentrations of the magnolol derivative.

-

-

Conductivity Measurement:

-

Measure the electrical conductivity of the supernatant at various time points using a conductivity meter.

-

An increase in conductivity indicates leakage of electrolytes from the damaged cell membranes.

-

A control group with untreated mycelia should be included.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the antifungal properties of magnolol derivatives.

Experimental Workflow for Antifungal Mechanism of Action

References

- 1. Frontiers | Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways [frontiersin.org]

- 2. Antifungal activity of magnolol and honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro inhibitory activities of magnolol against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural compound magnolol affects growth, biofilm formation, and ultrastructure of oral Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnolol from Magnolia officinalis inhibits Neopestalotiopsis ellipsospora by damaging the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights of magnolol antimicrobial activity against Mycoplasma using untargeted metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preliminary evidence suggests magnolol inhibits Colletotrichum gloeosporioides by targeting mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Honokiol induces superoxide production by targeting mitochondrial respiratory chain complex I in Candida albicans | PLOS One [journals.plos.org]

- 10. Magnolol as a potent antifungal agent inhibits Candida albicans virulence factors via the PKC and Cek1 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

Technical Guide: AMP-17 and its Core Mechanism of Fungal Membrane Disruption

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial Peptide 17 (AMP-17), derived from Musca domestica, is emerging as a potent antifungal agent with significant activity against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans[1][2][3]. Its primary mechanism of action involves a direct assault on the fungal cell's outer structures, leading to a catastrophic loss of membrane integrity[4][5][6]. This technical guide elucidates the core mechanisms by which AMP-17 disrupts fungal membranes, presents quantitative data on its efficacy, details the experimental protocols used for its characterization, and provides visual representations of its mode of action and associated experimental workflows.

Core Mechanism of Action: A Multi-Step Disruption of Fungal Homeostasis

AMP-17 exerts its antifungal effect through a multi-pronged attack on the fungal cell envelope, which includes both the cell wall and the cell membrane. This process can be broken down into several key stages:

-

Initial Binding and Cell Wall Disruption: As a cationic peptide, AMP-17 is electrostatically attracted to the negatively charged components of the fungal cell wall. It then directly damages the integrity of the cell wall. Studies have shown that after treatment with AMP-17, the cell wall integrity rate of C. albicans was reduced to just 21.7% compared to untreated cells[5][7]. This initial breach is a critical step that allows the peptide to access its primary target, the cell membrane.

-

Membrane Permeabilization: Upon reaching the plasma membrane, the α-helical structure of AMP-17 facilitates its interaction with and insertion into the lipid bilayer[2]. This action disrupts the membrane's structure, leading to increased permeability[2][3]. The formation of potential-dependent channels or pores has been suggested as a likely mechanism, which is a common mode of action for many α-helical antimicrobial peptides[2].

-

Loss of Cellular Integrity and Efflux of Contents: The increase in membrane permeability leads to the leakage of essential intracellular components, such as ions and small molecules. The loss of these contents disrupts the electrochemical gradients necessary for cellular function and ultimately leads to cell death[2]. This is evidenced by the uptake of membrane-impermeable dyes like Propidium Iodide (PI) in AMP-17 treated fungal cells[2][5].

-

Morphological Damage: The physical disruption of the cell wall and membrane results in severe morphological changes. Scanning electron microscopy has revealed that fungal cells treated with AMP-17 exhibit significant damage, including cell deformation, depression, shrinkage, and eventual rupture[2][4].

-

Molecular Consequences: Beyond physical damage, AMP-17 triggers a cellular response. In C. albicans, it down-regulates the expression of genes involved in ergosterol synthesis (ERG1, ERG5, ERG6, MET6), a critical component of the fungal membrane[5][7]. Concurrently, the cell attempts to compensate for cell wall damage by up-regulating genes like FKS2, which are involved in cell wall synthesis[5][7].

Quantitative Efficacy of AMP-17

The antifungal activity of AMP-17 has been quantified against various fungal species, including both planktonic cells and biofilms.

Table 1: In Vitro Antifungal Activity of AMP-17 against Planktonic Fungal Cells

| Fungal Species | Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Candida albicans | SC5314 | 16 | - | [1] |

| Candida albicans | ATCC 90028 | 20 | 40 | [4] |

| Candida tropicalis | - | 18.75 | 37.5 | [8] |

| Candida krusei | - | 18.75 | 37.5 | [8] |

| Candida parapsilosis | - | 18.75 | 37.5 | [8] |

| Cryptococcus neoformans | Various | 4 - 16 | - | [3][9] |

| Cryptococcus neoformans | - | 9.375 | 18.75 | [8] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Anti-Biofilm Activity of AMP-17

| Fungal Species | Activity | Concentration (μg/mL) | Effect | Reference |

| Candida albicans | Biofilm Formation Inhibition | 16 | ~51% reduction | [1] |

| Candida albicans | Biofilm Formation Inhibition | 32 | ~77% reduction | [1] |

| Candida albicans | Biofilm Formation Inhibition | 64 (MBIC₈₀) | ~86% reduction | [1] |

| Candida albicans | Mature Biofilm Eradication | 512 (MBEC₈₀) | ~86% reduction | [1] |

| Cryptococcus neoformans | Biofilm Inhibition (BIC₈₀) | 16 - 32 | - | [3][9] |

| Cryptococcus neoformans | Biofilm Eradication (BEC₈₀) | 64 - 128 | - | [3][9] |

MBIC₈₀: Minimum Biofilm Inhibitory Concentration required to inhibit 80% of biofilm formation; MBEC₈₀: Minimum Biofilm Eradication Concentration required to eradicate 80% of pre-formed biofilm.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the membrane-disrupting mechanism of AMP-17.

Broth Microdilution Assay for MIC and MFC Determination

-

Fungal Cell Preparation: Fungal strains are cultured on appropriate agar plates. A single colony is then inoculated into a liquid medium (e.g., RPMI-1640 for Candida, Sabouraud Dextrose Broth for Cryptococcus) and incubated until the cell suspension reaches a concentration of 1-5 x 10⁶ CFU/mL. The final suspension is diluted to 0.5-2.5 x 10³ CFU/mL.

-

Peptide Preparation: AMP-17 is serially diluted in the assay medium to achieve a range of concentrations.

-

Incubation: In a 96-well microtiter plate, 100 µL of the fungal suspension is mixed with 100 µL of the AMP-17 dilutions. A growth control (no peptide) and a sterility control (no fungi) are included. The plate is incubated at 35°C for 24-72 hours, depending on the fungal species[9].

-

MIC Determination: The MIC is defined as the lowest concentration of AMP-17 that causes a significant inhibition of visible growth (typically ≥80%) compared to the growth control, often measured by reading the optical density at 630 nm[9].

-

MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest peptide concentration that results in no colony formation after incubation.

Membrane Permeability Assessment using Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Fungal cells are grown to the mid-logarithmic phase, harvested, and washed with PBS. The cells are then resuspended in PBS to a specific density. AMP-17 is added at various concentrations (e.g., 1x MIC, 2x MIC) and incubated for a defined period (e.g., 6 hours)[2].

-

Staining: Propidium Iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, is added to the cell suspension to a final concentration of ~10 µg/mL and incubated in the dark for 15-30 minutes.

-

Flow Cytometry Analysis: The fluorescence of the cell population is analyzed using a flow cytometer. PI fluoresces red when it binds to nucleic acids, so an increase in red fluorescence indicates an increase in the population of cells with compromised membranes[2].

-

Data Interpretation: The percentage of PI-positive cells is quantified to determine the extent of membrane damage caused by AMP-17 at different concentrations.

Visualization of Morphological Damage via Scanning Electron Microscopy (SEM)

-

Sample Preparation: Fungal cells are treated with AMP-17 (e.g., at MIC concentration) for a specific duration. Control (untreated) cells are processed in parallel.

-

Fixation: The cells are harvested and fixed, typically with 2.5% glutaraldehyde, to preserve their structure.

-

Dehydration: The fixed cells are then dehydrated through a series of graded ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying and Coating: The samples are critically point-dried and then sputter-coated with a thin layer of gold-palladium to make them conductive.

-

Imaging: The prepared samples are observed under a scanning electron microscope to visualize the surface morphology. Images are captured to document any changes such as cell shrinkage, deformation, or lysis[2].

Visualizations: Pathways and Workflows

Diagram 1: Proposed Mechanism of AMP-17 Action

Caption: Proposed mechanism of AMP-17 disrupting the fungal cell envelope.

Diagram 2: Experimental Workflow for Membrane Integrity Analysis

Caption: Experimental workflow for assessing AMP-17's effect on membrane integrity.

References

- 1. The Antimicrobial Peptide AMP-17 Derived from Musca domestica Inhibits Biofilm Formation and Eradicates Mature Biofilm in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial peptide AMP-17 induces protection against systemic candidiasis and interacts synergistically with fluconazole against Candida albicans biofilm [frontiersin.org]

- 7. Antimicrobial Peptide AMP-17 Affects Candida albicans by Disrupting Its Cell Wall and Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activity and Physicochemical Properties of a Novel Antimicrobial Protein AMP-17 from Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Antifungal Activity of a Novel Antimicrobial Peptide AMP-17 Against Planktonic Cells and Biofilms of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling AMP-17: A Technical Guide to its Biological Source and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antimicrobial peptide AMP-17, a promising candidate in the fight against multidrug-resistant pathogens. We delve into its biological origins, antimicrobial efficacy, and the molecular pathways it influences. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding for research and development applications.

Biological Source of AMP-17

AMP-17 is a naturally occurring antimicrobial peptide derived from the common housefly, Musca domestica. This insect thrives in environments teeming with microorganisms, and its robust innate immune system, which includes the production of potent AMPs like AMP-17, is critical to its survival. The peptide is an inducible component of the fly's defense mechanism, with its expression significantly upregulated upon microbial challenge.

Quantitative Antimicrobial and Antifungal Efficacy

AMP-17 has demonstrated significant activity against a broad spectrum of pathogenic microbes, including bacteria and fungi. The following tables summarize its efficacy, providing key quantitative metrics for easy comparison.

Table 1: Antibacterial Activity of AMP-17 against Pseudomonas aeruginosa

| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| P. aeruginosa CMCC 10104 | 25 | 50 | [1] |

| Drug-resistant P. aeruginosa 04 | 25 | 50 | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antifungal Activity of AMP-17 against Candida albicans

| Strain | MIC (µg/mL) | MBIC₈₀ (µg/mL) | MBEC₈₀ (µg/mL) | Reference |

| C. albicans SC5314 | 16 | 64 | 512 | [2] |

MBIC₈₀: Minimum Biofilm Inhibitory Concentration (80% inhibition); MBEC₈₀: Minimum Biofilm Eradication Concentration (80% eradication)

Table 3: Antifungal Activity of AMP-17 against Cryptococcus neoformans

| Strain | MIC (µg/mL) | BIC₈₀ (µg/mL) | BEC₈₀ (µg/mL) | Reference |

| C. neoformans H99 | 4-16 | 16-32 | 64-128 |

BIC₈₀: Biofilm Inhibitory Concentration (80% inhibition); BEC₈₀: Biofilm Eradicating Concentration (80% eradication)

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antimicrobial properties of AMP-17.

Recombinant Production and Purification of AMP-17

A common method for obtaining pure AMP-17 for experimental use is through recombinant protein expression in Escherichia coli.

Protocol:

-

Vector Construction: The gene encoding AMP-17 is cloned into an expression vector, such as pET-28a(+), which incorporates a polyhistidine (His) tag for purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

A single colony of transformed E. coli is inoculated into Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C with shaking.

-

The overnight culture is diluted in fresh LB broth and grown to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

The culture is further incubated for 4-6 hours at 37°C.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.

-

-

Purification:

-

The cell lysate is clarified by centrifugation.

-

The supernatant containing the His-tagged AMP-17 is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

AMP-17 is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

-

-

Desalting and Concentration: The eluted peptide is desalted and concentrated using ultrafiltration.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

Protocol:

-

Preparation of Peptide Dilutions: A two-fold serial dilution of AMP-17 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: The test microorganism is cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well containing the peptide dilution is inoculated with the microbial suspension.

-

Controls:

-

Positive Control: Wells containing the microbial suspension without any peptide.

-

Negative Control: Wells containing only sterile broth.

-

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and C. albicans) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of AMP-17 that completely inhibits visible growth of the microorganism.

Biofilm Inhibition and Eradication Assays

The effect of AMP-17 on biofilm formation and pre-formed biofilms is quantified using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.

Protocol for Biofilm Inhibition (MBIC):

-

Cell Adhesion: A standardized suspension of the microorganism is added to the wells of a 96-well plate and incubated for a period to allow for cell adhesion (e.g., 90 minutes at 37°C).

-

Treatment: Non-adherent cells are removed, and fresh medium containing serial dilutions of AMP-17 is added to the wells.

-

Incubation: The plate is incubated for a period sufficient for biofilm formation (e.g., 24 hours at 37°C).

-

Quantification:

-

The wells are washed to remove planktonic cells.

-

XTT solution mixed with menadione is added to each well.

-

The plate is incubated in the dark for a specific time (e.g., 2 hours).

-